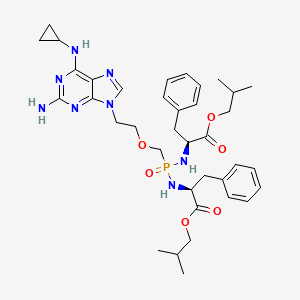

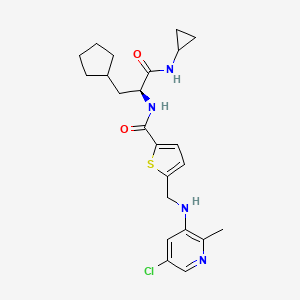

(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide

Vue d'ensemble

Description

GSK 2830371 is a WiP1 inhibitor. It inhibits cell growth and tumor growth in lymphoma and neuroblastoma models.

Applications De Recherche Scientifique

Inhibition of WIP1 in Liver Adenocarcinoma Cells

GSK2830371 is known to inhibit WIP1, a protein that negatively regulates p53, a tumor suppressor protein . In liver adenocarcinoma cells, GSK2830371 has been shown to potentiate the effects of HDM201, an MDM2-p53 binding antagonist . This leads to enhanced p53 phosphorylation and activation, which can inhibit the growth of cancer cells .

Combination Therapy for Liver Adenocarcinoma

GSK2830371 has been used in combination with HDM201 to treat liver adenocarcinoma . This combination treatment resulted in G2/M phase arrest and promoted cytotoxicity compared with MDM2 inhibitor monotherapy . Furthermore, increased expression of p53 signaling pathway target genes were identified following combination treatment with HDM201 and GSK2830371 .

Potential Therapy for Intrahepatic Cholangiocarcinoma (iCCA)

Intrahepatic cholangiocarcinoma (iCCA) is a type of cancer that arises from the intrahepatic bile duct . GSK2830371, in combination with RG7388 (an MDM2 inhibitor), has been studied as a potential therapy for iCCA . This combination treatment significantly increased the growth inhibition, cytotoxicity, p53 protein expression, and phosphorylation .

In Vivo Antitumor Efficacy

The antitumor efficacy of GSK2830371 and RG7388 combination has been demonstrated in vivo using SK-Hep-1 xenografts in NOD-SCID mice . The combination treatment significantly inhibited tumor growth .

Minimal Effects on Cell Cycle Distribution

GSK2830371 alone demonstrated minimal effects on cell cycle distribution in RBE and SK-Hep-1 liver adenocarcinoma cell lines . However, when combined with RG7388, it induced both G1 and G2 arrest and decreased S phase .

Enhancement of p53 Function

The combination of MDM2 inhibitor (RG7388) and WIP1 inhibitor (GSK2830371) enhances p53 function . This is evidenced by increased p53 expression, phosphorylation, and expression of its downstream targets .

Mécanisme D'action

Target of Action

GSK2830371, also known as “(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide”, is a potent and selective allosteric inhibitor of Wip1 phosphatase . Wip1 phosphatase, also known as PPM1D, is a type of protein serine/threonine phosphatase . It plays a crucial role in various cellular processes, including the DNA damage response pathway .

Mode of Action

GSK2830371 interacts with its target, Wip1 phosphatase, in an allosteric manner . It binds to a region outside the catalytic site of Wip1, referred to as the ‘flap’ subdomain . This region is unique to Wip1 compared to other members of the PPM phosphatase family, conferring selectivity to GSK2830371 . The binding of GSK2830371 results in the inhibition of Wip1’s phosphatase activity, thereby increasing the phosphorylation of Wip1 substrates .

Biochemical Pathways

The inhibition of Wip1 phosphatase by GSK2830371 affects several biochemical pathways. It increases the phosphorylation of Wip1 substrates, including p53, Chk2, H2AX, and ATM . These proteins play key roles in the DNA damage response pathway, cell cycle checkpoints, and apoptosis .

Pharmacokinetics

GSK2830371 is orally bioavailable . .

Result of Action

The action of GSK2830371 leads to several molecular and cellular effects. It increases the phosphorylation of Wip1 substrates, leading to the upregulation of the p53 response protein p21 . This results in the inhibition of cell growth in tumor cells harboring wild-type p53 . GSK2830371 has also been shown to attenuate tumor cell growth in a variety of lymphoid cell lines and inhibit lymphoma xenograft growth in vivo .

Action Environment

The effectiveness of GSK2830371 is influenced by certain environmental factors within the cell. It has been found to be effective only in cell lines overexpressing Wip1 and with wild-type p53 . Cell lines with mutant p53 seem to be resistant to GSK2830371

Propriétés

IUPAC Name |

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDUVEGCMXCMSO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)

![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)

![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)